Methyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate
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Overview
Description
Methyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups, including a chlorophenyl group, a diphenyl group, and a carboxylate ester. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of Methyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyridazine ring. The final step involves esterification with methyl chloroformate to introduce the carboxylate ester group. Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Methyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, while esterification can be achieved using alcohols and acid catalysts.
Scientific Research Applications
Methyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, enabling the creation of diverse chemical libraries for screening purposes.
Material Science:
Mechanism of Action
The mechanism of action of Methyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Methyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:
Methyl 2-(2-(4-chlorophenyl)acetamido)propanoate: This compound shares the chlorophenyl group but differs in its amide functionality and overall structure.
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid derivatives: These compounds have similar chlorophenyl groups but differ in their hydroxy and propionic acid functionalities
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-3-oxo-5,6-diphenylpyridazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O4/c1-33-26(32)23-22(18-8-4-2-5-9-18)24(19-10-6-3-7-11-19)28-29(25(23)31)16-21(30)17-12-14-20(27)15-13-17/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAUOOOYUKYJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN(C1=O)CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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